molecular formula C6H13NO2 B3422676 2-Methylnorvaline CAS No. 26287-61-6

2-Methylnorvaline

Cat. No.: B3422676
CAS No.: 26287-61-6
M. Wt: 131.17 g/mol
InChI Key: HBJGLYBWNNQMOW-LURJTMIESA-N
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Description

2-Methylnorvaline, also known as 2-amino-2-methylpentanoic acid, is a non-proteinogenic amino acid. It is structurally similar to valine and leucine, which are branched-chain amino acids.

Future Directions

While specific future directions for 2-Methylnorvaline research are not available, it’s worth noting that ongoing research in the field of chemistry often involves the exploration of new synthetic methods, the development of novel compounds, and the investigation of structure-function relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnorvaline can be synthesized through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine ethyl ester with isobutyraldehyde under reductive amination conditions can yield this compound. Another method involves the use of asymmetric hydrogenation of α-keto acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using transaminases or dehydrogenases can be employed to convert precursor molecules into this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnorvaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-Methylnorvaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylnorvaline involves its interaction with enzymes and proteins. It can act as a competitive inhibitor of enzymes that utilize branched-chain amino acids. For example, it inhibits the uptake of valine and leucine into proteins by competing for the same binding sites. This inhibition can affect protein synthesis and metabolic pathways involving these amino acids .

Comparison with Similar Compounds

    Valine: A branched-chain amino acid involved in protein synthesis.

    Leucine: Another branched-chain amino acid with roles in muscle metabolism.

    Isoleucine: Similar in structure and function to valine and leucine.

Comparison: 2-Methylnorvaline is unique due to its non-proteinogenic nature, meaning it is not incorporated into proteins during translation. This property allows it to be used as a tool to study protein synthesis and enzyme inhibition without being a natural substrate for ribosomes. Its structural similarity to valine and leucine enables it to compete with these amino acids in biochemical pathways, providing insights into their metabolic roles .

Properties

IUPAC Name

(2S)-2-amino-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGLYBWNNQMOW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@](C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949147
Record name 2-Methylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3275-37-4, 26287-61-6
Record name L-Norvaline, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026287616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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